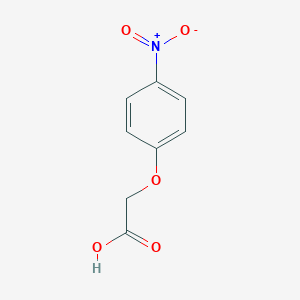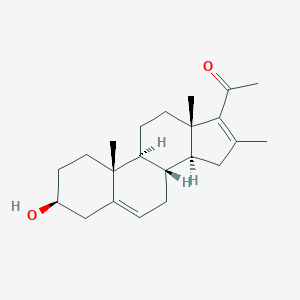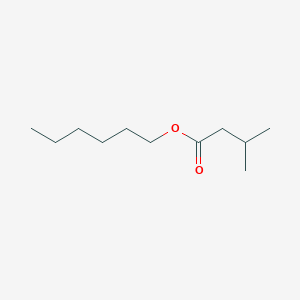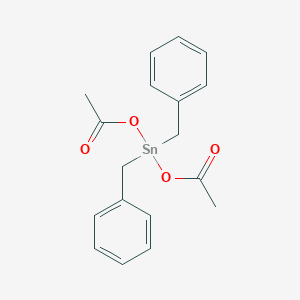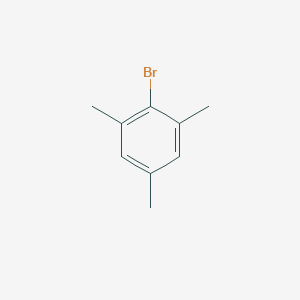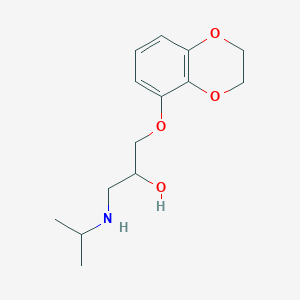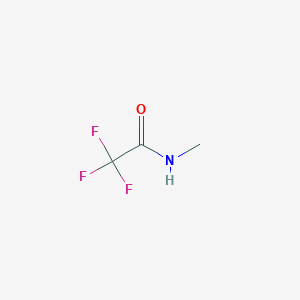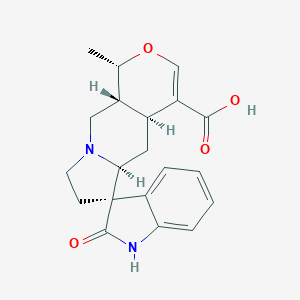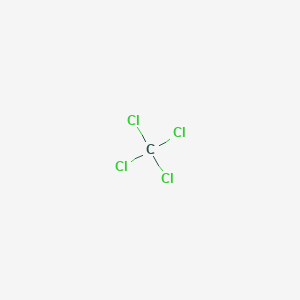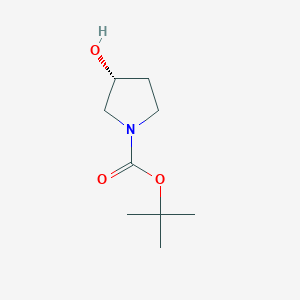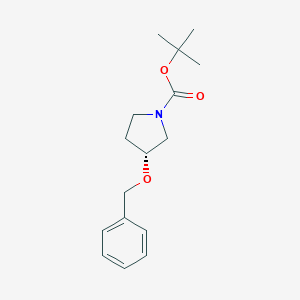
(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate
Overview
Description
“®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C16H23NO3 . It has a molecular weight of 277.36 g/mol . This compound is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidines, the class of compounds to which “®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate” belongs, has been extensively studied . Various methods have been developed, including the N-heterocyclization of primary amines with diols , the use of O-benzoylhydroxylamines as alkyl nitrene precursors , and the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate” consists of 16 carbon atoms, 23 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Pyrrolidines, including “®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate”, can participate in a variety of chemical reactions . For example, they can undergo C(sp3)-H alkylation and arylation with simple aryl or alkyl halides . They can also be involved in the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine .Scientific Research Applications
Flavor and Fragrance Chemistry
Field:
Flavor and fragrance industry.
®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate
contributes to the synthesis of natural and synthetic flavors and fragrances.
Methods and Experimental Procedures:
Results and Outcomes:
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
properties
IUPAC Name |
tert-butyl (3R)-3-phenylmethoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPVESSAGLHJB-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

